苯甲酸镍

描述

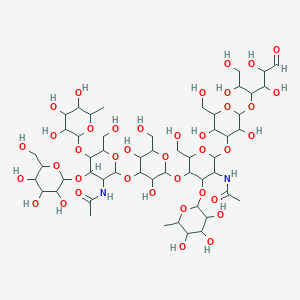

Nickel dibenzoate is a compound that consists of a nickel (II) ion coordinated by two benzoate anions . It is a type of nickel organic acid salt, where the ionized organic acid acts as a ligand . There is currently no information about the biological and pharmacological application of nickel benzoate .

Molecular Structure Analysis

Nickel dibenzoate is composed of a nickel (II) ion coordinated by two benzoate anions . Nickel organic acid salts, including nickel dibenzoate, often have the ionized organic acid acting as a ligand .

Chemical Reactions Analysis

Nickel is known to catalyze a host of chemical reactions. A general method has been developed for catalyzing many different cross-coupling reactions, which require only the two substrate substances, a nickel salt as a catalyst precursor, a catalyst for light-driven redox reactions, and in some cases, a nitrogen-containing base .

科学研究应用

Synthesis of Nanomaterials

Nickel benzoate has been used as a novel nickel source in the synthesis of NiMoO4 nanorods via a co-precipitation method .

Crystallography and Coordination Chemistry

Research has shown that Nickel benzoate forms hydrogen-bonded mononuclear nickel(II) complexes , which have been studied using single crystal X-ray analysis .

Thermal Analysis and Characterization

Studies involving thermal behavior of solid-state compounds of benzoates with bivalent transition metal ions, including nickel, have utilized techniques like thermogravimetry and differential thermal analysis .

安全和危害

未来方向

The future of nickel, including compounds like nickel dibenzoate, will depend on possible oversupply of nickel, decreasing stainless steel demand, and slowing electric vehicle (EV) demand . The recovery of nickel from waste materials holds paramount importance not only from an economic standpoint but also to mitigate environmental impacts .

作用机制

Target of Action

Nickel Dibenzoate, also known as Nickel Benzoate, primarily targets enzymes in organisms from all kingdoms of life . Nickel ions are used as enzyme cofactors, catalyzing a variety of remarkable chemical reactions . These enzymes include urease, [NiFe]-hydrogenase, carbon monoxide dehydrogenase, acetyl-CoA synthase, coenzyme M reduction, nickel superoxide dismutase, nickel utilizing glyoxylase I, and lactate racemase .

Mode of Action

Nickel Dibenzoate interacts with its targets by acting as a catalyst in the synthesis of benzazoles and purines via acceptorless dehydrogenative coupling and borrowing hydrogen approach . It facilitates the dehydrogenative coupling of alcohols with 1,2-diaminobenzene, 4,5-diaminopyrimidine, 2-aminothiphenol, and 2-aminophenol .

Biochemical Pathways

Nickel Dibenzoate affects several biochemical pathways. Nickel is an essential cofactor for a variety of enzymes, many of which have been described in earlier reviews . It is striking that many nickel enzymes consume or produce small molecule gasses, they are often required for anaerobic microbial metabolism, and they contribute to the global elemental cycles . Nickel also influences cell signaling pathways, including G protein-coupled receptors and MAP kinase .

Pharmacokinetics

It is known that the pharmacokinetic properties of similar compounds can be understood by their categorization according to the range of elimination half-life and pathway of metabolism (oxidation versus conjugation) .

Result of Action

When Nickel Dibenzoate is heated in a vacuum, carbon dioxide, carbon monoxide, benzene, benzoic acid, phenol, biphenyl, nickel, nickel oxide, and nickel carbide are formed . This suggests that Nickel Dibenzoate can undergo significant transformations under certain conditions, leading to a variety of products.

Action Environment

Environmental pollution from nickel may be due to industry, the use of liquid and solid fuels, as well as municipal and industrial waste . Nickel contact can cause a variety of side effects on human health, such as allergy, cardiovascular and kidney diseases, lung fibrosis, lung and nasal cancer . Certain chemicals like bis-2-ethylhexyl adipate (DEHA), diisobutyl adipate (DIBA), ATBC, DINCH, bis-2-ethylhexyl sebacate (DOS), diethylene glycol dibenzoate (DEGDB), DEHT, and phosphate esters showed the potential to cause toxicity in aquatic species .

属性

IUPAC Name |

nickel(2+);dibenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H6O2.Ni/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAIQJSWQJOZOMI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10NiO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nickel dibenzoate | |

CAS RN |

553-71-9 | |

| Record name | Nickel dibenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel dibenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICKEL DIBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7UVH77BH3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-bromo-5-(methylamino)-2-({3,9,11-trimethyl-8-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-2-yl}methyl)-1,3-benzoxazole-4-carboxylic acid](/img/structure/B1598839.png)

![4-[4-(4-Hydroxybutyl)phenyl]butan-1-ol](/img/structure/B1598840.png)

![5-Amino-2-[2-(4-amino-2-sulfophenyl)ethyl]benzenesulfonic acid](/img/structure/B1598844.png)